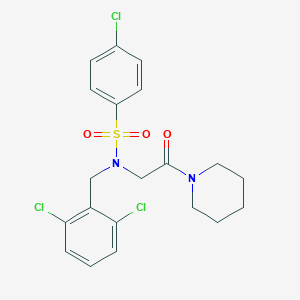
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BRD 7389, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 is not fully understood. However, it is believed to act by inhibiting the activity of certain proteins that are involved in cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
This compound 7389 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of a protein that is involved in inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 in lab experiments is that it has been shown to have a number of potential therapeutic applications, which may make it a useful tool for studying disease processes. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389. For example, future studies could focus on elucidating the exact mechanism of action of the compound, as well as on identifying additional potential therapeutic applications. Additionally, future studies could investigate the safety and efficacy of the compound in animal models, which could help to inform future clinical trials.
Synthesemethoden
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 can be synthesized using a multi-step process involving the reaction of 5-bromo-1H-indole-3-carbaldehyde with 3-chloro-2-methylaniline, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound 7389 was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that this compound 7389 was able to inhibit the activity of a protein that is involved in inflammation, suggesting that it may have anti-inflammatory properties.
Eigenschaften
Molekularformel |
C18H14BrClN2O2 |
|---|---|
Molekulargewicht |
405.7 g/mol |
IUPAC-Name |
2-(5-bromo-3-formylindol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H14BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)9-22-8-12(10-23)14-7-13(19)5-6-17(14)22/h2-8,10H,9H2,1H3,(H,21,24) |
InChI-Schlüssel |
YGNGMYCMYJNGBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
